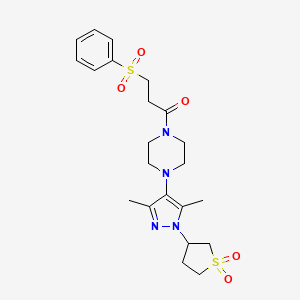

4-((2-((3-甲基苄基)硫代)-4-氧代喹唑啉-3(4H)-基)甲基)-N-丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , 4-((2-((3-Methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities and their use in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through several methods. One efficient approach is the solvent-free synthesis of quinazolin-4(3H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst, which involves cyclocondensation of 2-aminobenzamide with aldehydes followed by oxidation . Another method includes the copper-catalyzed tandem reaction of ortho-bromobenzamides and isothiocyanates to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Additionally, the cyclization of 2-benzoylamino-N-methyl-thiobenzamides can lead to the formation of 3-methyl-2-phenylquinazolin-4-thiones .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex and diverse. For instance, the one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using Appel salt has been reported, which also provided insights into the crystal structure of the resulting compounds . The structural analysis is crucial for understanding the reactivity and potential biological activity of these molecules.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the intramolecular Pd-catalyzed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides can lead to the formation of 4-substituted 5-nitroisoquinolin-1-ones . The Rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones provides an efficient method for synthesizing 4-aminoquinazolines . These reactions highlight the versatility of quinazolinone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The solvent-free synthesis approach for 2-aryl-1,2,3,4-tetrahydroquinazolines emphasizes the practicality and efficiency of synthesizing these compounds without the need for solvents or catalysts . The practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate–anthranilic acid reaction also showcases the simplicity and high yields achievable with these compounds .

科学研究应用

抗菌应用

源自喹唑啉酮的化合物,包括与4-((2-((3-甲基苄基)硫代)-4-氧代喹唑啉-3(4H)-基)甲基)-N-丙基苯甲酰胺相关的结构,已显示出有希望的抗菌特性。例如,Saravanan、Alagarsamy 和 Prakash(2015 年)的研究重点介绍了喹唑啉酮衍生物的合成和表征,这些衍生物对多种人类致病微生物具有显着的体外抗菌和抗真菌活性 (Saravanan 等人,2015 年)。Singh 等人(2010 年)的另一项研究重点是合成对几种细菌菌株具有抗菌活性的喹唑啉酮衍生物,强调了这些化合物的治疗潜力 (Singh 等人,2010 年)。

抗癌和抗肿瘤应用

喹唑啉酮衍生物也因其潜在的抗癌和抗肿瘤活性而受到研究。Al-Suwaidan 等人(2016 年)描述了 3-苄基取代-4(3H)-喹唑啉酮的设计、合成和评价,显示出显着的体外抗肿瘤活性,一些化合物的效力高于标准药物 5-FU (Al-Suwaidan 等人,2016 年)。

抗氧化剂活性

喹唑啉酮衍生物的抗氧化潜力也已得到探索。Khalida F. Al-azawi(2016 年)合成并表征了喹唑啉衍生物,证明了它们对 DPPH 和一氧化氮 (NO) 自由基具有显着的清除能力,突出了它们作为有效抗氧化剂的潜力 (Al-azawi,2016 年)。

有机合成和化学分析

喹唑啉酮化合物是有机合成中的有价值的中间体,促进了新型化学实体的开发。例如,Hikawa 等人(2012 年)的一项研究介绍了一种通过钯催化反应合成 4-苯基喹唑啉酮的新方法,说明了喹唑啉酮衍生物在合成化学中的多功能性 (Hikawa 等人,2012 年)。

未来方向

属性

IUPAC Name |

4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-3-15-28-25(31)22-13-11-20(12-14-22)17-30-26(32)23-9-4-5-10-24(23)29-27(30)33-18-21-8-6-7-19(2)16-21/h4-14,16H,3,15,17-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQHQDHNPKSXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)

![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)

![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)